molecular formula C16H12F3NO3 B5767928 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide

Cat. No. B5767928
M. Wt: 323.27 g/mol
InChI Key: JEXVTGPARHNCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide, also known as BIX-01294, is a small molecule inhibitor that has been widely studied for its potential use in epigenetic research. BIX-01294 is a highly specific inhibitor of the histone methyltransferase G9a, which is involved in the regulation of gene expression and chromatin structure. In

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential use in epigenetic research. Epigenetic modifications, such as histone methylation, play a crucial role in the regulation of gene expression and chromatin structure. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide is a highly specific inhibitor of the histone methyltransferase G9a, which is involved in the methylation of histone H3 lysine 9 (H3K9). By inhibiting G9a, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide can modulate the epigenetic landscape of cells and potentially alter gene expression patterns.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide works by binding to the active site of G9a and preventing its enzymatic activity. G9a is responsible for the methylation of histone H3 lysine 9 (H3K9), which is a key epigenetic modification involved in the regulation of gene expression. By inhibiting G9a, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide can alter the epigenetic landscape of cells and potentially modulate gene expression patterns.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide can inhibit the growth of cancer cells and induce apoptosis. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide has also been shown to modulate the expression of genes involved in cell cycle regulation, DNA damage response, and apoptosis. In vivo studies have demonstrated that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide can inhibit tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide is its high specificity for G9a. This makes it a valuable tool for studying the role of G9a in epigenetic regulation and gene expression. However, there are also some limitations to the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide in lab experiments. One limitation is its relatively low potency compared to other G9a inhibitors. Another limitation is its potential off-target effects, which could complicate interpretation of experimental results.

Future Directions

There are many potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide. One area of interest is the development of more potent and selective G9a inhibitors. Another area of interest is the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide in combination with other epigenetic modulators, such as DNA methyltransferase inhibitors or histone deacetylase inhibitors. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide, particularly in the context of different cell types and disease states. Overall, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide has the potential to be a valuable tool for epigenetic research and the development of novel therapeutics.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide involves a multi-step process that begins with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with trifluoromethylbenzylamine. The resulting intermediate is then subjected to a series of reactions, which ultimately yield the final product. The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO3/c17-16(18,19)12-4-2-1-3-11(12)15(21)20-10-5-6-13-14(9-10)23-8-7-22-13/h1-6,9H,7-8H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXVTGPARHNCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.